Cas no 561294-53-9 ((2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one)

(2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 化学的及び物理的性質
名前と識別子
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- (2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one
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- MDL: MFCD21335263
- インチ: 1S/C18H17ClO4/c1-21-16-11-7-13(17(22-2)18(16)23-3)6-10-15(20)12-4-8-14(19)9-5-12/h4-11H,1-3H3
- InChIKey: MTYSDDDOILCRMU-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=C(Cl)C=C1)(=O)C=CC1=CC=C(OC)C(OC)=C1OC
計算された属性
- せいみつぶんしりょう: 332.0815367g/mol
- どういたいしつりょう: 332.0815367g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 6
- 複雑さ: 404
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.2
- トポロジー分子極性表面積: 44.8Ų
(2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB422148-25 g |
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
561294-53-9 | 25g |
€1169.90 | 2023-04-24 | ||
abcr | AB422148-10 g |
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
561294-53-9 | 10g |
€786.50 | 2023-04-24 | ||
abcr | AB422148-25g |
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one; . |
561294-53-9 | 25g |
€1169.90 | 2025-02-16 | ||
abcr | AB422148-5g |
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one; . |
561294-53-9 | 5g |
€658.70 | 2025-02-16 | ||
abcr | AB422148-1 g |
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
561294-53-9 | 1g |
€339.20 | 2023-04-24 | ||
abcr | AB422148-1g |
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one; . |
561294-53-9 | 1g |
€339.20 | 2025-02-16 | ||
abcr | AB422148-10g |
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one; . |
561294-53-9 | 10g |
€786.50 | 2025-02-16 | ||
abcr | AB422148-5 g |
(2E)-1-(4-Chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one |
561294-53-9 | 5g |
€658.70 | 2023-04-24 |
(2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one 関連文献
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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9. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
(2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-oneに関する追加情報
Chemical Profile of (2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS No. 561294-53-9)
(2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one is a complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique structural and functional properties. This compound, identified by the chemical identifier CAS No. 561294-53-9, belongs to a class of molecules that exhibit promising biological activities. The intricate arrangement of functional groups in its molecular structure, including a phenyl ring substituted with chlorine and methoxy groups, contributes to its potential as a lead compound in drug discovery.
The synthesis of (2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The presence of both electron-withdrawing and electron-donating groups in its structure makes it a versatile intermediate for further derivatization. This flexibility has made it a subject of interest for researchers exploring novel therapeutic agents.
In recent years, the pharmaceutical industry has seen a surge in the development of small molecule inhibitors targeting various biological pathways. Among these, compounds with aromatic rings and conjugated systems have shown particular promise due to their ability to interact with biological targets in a highly specific manner. The structural features of (2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one, such as the presence of a double bond and multiple substituents on the aromatic rings, make it an attractive candidate for further investigation.
One of the most compelling aspects of this compound is its potential application in the development of anti-inflammatory agents. Inflammatory processes are mediated by a complex interplay of signaling pathways and molecular targets, making them challenging to modulate effectively. However, compounds that can selectively inhibit key inflammatory enzymes or receptors have shown significant therapeutic potential. Preliminary studies suggest that derivatives of (2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are central to inflammation.
Furthermore, the compound's structural similarity to known pharmacophores has led researchers to explore its potential in other therapeutic areas. For instance, its resemblance to certain antiviral and anticancer agents suggests that it may exhibit similar biological activities when appropriately modified. The methoxy groups in its structure can be particularly useful for fine-tuning solubility and metabolic stability, which are critical factors in drug design.
The latest advancements in computational chemistry have also played a crucial role in understanding the behavior of (2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one. Molecular modeling techniques have allowed researchers to predict how this compound might interact with biological targets at the atomic level. These insights have been invaluable in guiding synthetic efforts and optimizing lead compounds for clinical development.
In addition to its pharmacological potential, this compound has also been studied for its chemical reactivity. The presence of a double bond and various substituents provides multiple sites for functionalization, enabling the creation of a diverse library of derivatives. This chemical versatility has made it a valuable tool for synthetic chemists working on drug discovery projects.
The synthesis of (2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one has been optimized through various methodologies to improve yield and reduce byproduct formation. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly effective in constructing the desired aromatic ring systems. These advances have not only streamlined the synthesis process but also opened up new possibilities for incorporating additional functional groups into the molecule.
Evaluation of the pharmacokinetic properties of this compound is essential for determining its suitability as a drug candidate. Studies have been conducted to assess its solubility, stability, and metabolic profile. These findings have provided valuable insights into how the compound might behave within the human body and have informed decisions about further development.
The future prospects for (2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one are promising given its unique structural features and potential biological activities. Ongoing research aims to explore new synthetic routes and optimize its pharmacological properties further. Collaborative efforts between synthetic chemists and biologists are expected to yield novel derivatives with enhanced therapeutic efficacy.
In conclusion, (2E)-1-(4-chlorophenyl)-3-(2,3,4-trimethoxyphenyl)prop-2-en-1-one (CAS No. 561294-53-9) represents an exciting opportunity for innovation in pharmaceutical chemistry. Its complex structure and versatile reactivity make it a valuable starting point for developing new drugs targeting various diseases. As research continues to uncover more about its potential applications, this compound is poised to play an important role in future medical advancements.
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